
Ohmtpb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ohmtpb, also known as 2-(4-hydroxyphenyl)-6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl) pyridine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Ohmtpb is a pyridine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of Ohmtpb is not fully understood. However, it has been reported to act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory responses, and the regulation of cell signaling pathways. Ohmtpb has also been reported to interact with various receptors and enzymes, including the NMDA receptor, acetylcholinesterase, and monoamine oxidase.
Biochemical and Physiological Effects:
Ohmtpb has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various diseases. Ohmtpb has also been reported to improve cognitive function and memory in animal models. In addition, Ohmtpb has been reported to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ohmtpb has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Ohmtpb is also soluble in various solvents, which makes it easy to use in various experimental setups. However, Ohmtpb has limitations in terms of its toxicity and potential side effects. Therefore, it should be used with caution in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ohmtpb. One direction is to further explore its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Additionally, future studies can focus on optimizing the synthesis method of Ohmtpb to improve its yield and purity.
Synthesemethoden
Ohmtpb can be synthesized using various methods, including the condensation reaction of Ohmtpbacetyl-4-methylpyridine and 4-hydroxybenzaldehyde in the presence of ammonium acetate. Another method involves the reaction of Ohmtpbacetylpyridine and 4-hydroxybenzaldehyde in the presence of sodium hydroxide and ammonium acetate. These methods have been reported in scientific literature and have resulted in high yields of Ohmtpb.
Wissenschaftliche Forschungsanwendungen
Ohmtpb has shown potential therapeutic properties in various scientific studies. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. Ohmtpb has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, Ohmtpb has been reported to have anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
156382-50-2 |
|---|---|
Produktname |
Ohmtpb |
Molekularformel |
C16H28O5 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |
InChI |
InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |
InChI-Schlüssel |
BCUBFQJBIVOSFG-QXRAWODBSA-N |
Isomerische SMILES |
C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |
SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Kanonische SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Synonyme |
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




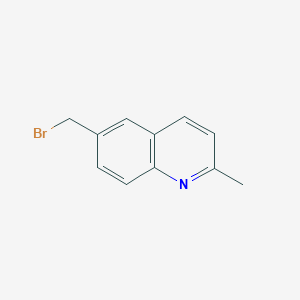



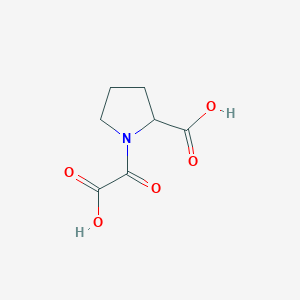
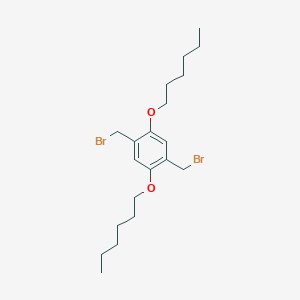
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)

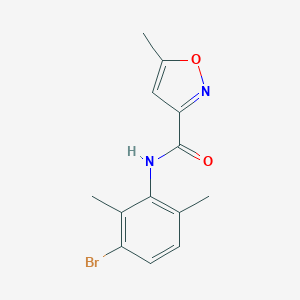
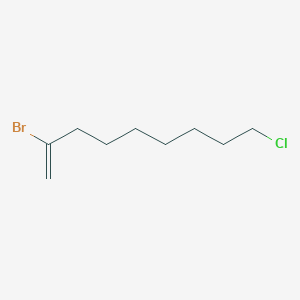
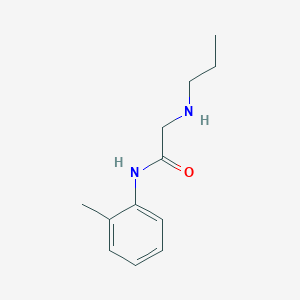
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)